molecular formula C17H26N2OS B4796436 N-[3-(4-methyl-1-piperidinyl)propyl]-2-(methylthio)benzamide

N-[3-(4-methyl-1-piperidinyl)propyl]-2-(methylthio)benzamide

Cat. No.: B4796436
M. Wt: 306.5 g/mol
InChI Key: KPFJOXHWEGSSPG-UHFFFAOYSA-N
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Description

N-[3-(4-methyl-1-piperidinyl)propyl]-2-(methylthio)benzamide, also known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic uses. MPMP belongs to the class of benzamides and has been found to exhibit interesting pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-[3-(4-methyl-1-piperidinyl)propyl]-2-(methylthio)benzamide is not fully understood. However, it has been proposed that this compound acts as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. This compound has also been shown to inhibit the reuptake of norepinephrine and dopamine, leading to an increase in their levels in the brain.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of dopamine and serotonin in the prefrontal cortex and increase their levels in the striatum. This compound has also been shown to increase the levels of norepinephrine in the prefrontal cortex. Furthermore, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

N-[3-(4-methyl-1-piperidinyl)propyl]-2-(methylthio)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. This compound is also stable in solution and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. This compound is also relatively expensive compared to other compounds used in scientific research.

Future Directions

There are several future directions for the study of N-[3-(4-methyl-1-piperidinyl)propyl]-2-(methylthio)benzamide. One area of research is the investigation of the potential use of this compound in the treatment of drug addiction. Another area of research is the elucidation of the exact mechanism of action of this compound. Additionally, the development of new analogs of this compound with improved pharmacological properties is an area of interest. Finally, the investigation of the long-term effects of this compound on the brain is an important area of research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic uses. This compound has been found to exhibit antipsychotic, antidepressant, and anxiolytic properties in animal models. The exact mechanism of action of this compound is not fully understood, but it has been proposed that this compound acts as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. This compound has several advantages for lab experiments, but it also has some limitations. The investigation of the potential use of this compound in the treatment of drug addiction, the elucidation of the exact mechanism of action of this compound, the development of new analogs of this compound, and the investigation of the long-term effects of this compound on the brain are important areas of research.

Scientific Research Applications

N-[3-(4-methyl-1-piperidinyl)propyl]-2-(methylthio)benzamide has been studied extensively for its potential therapeutic uses. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic properties in animal models. This compound has also been shown to have a positive effect on memory consolidation and retrieval. Furthermore, this compound has been investigated for its potential use in the treatment of drug addiction.

Properties

IUPAC Name

N-[3-(4-methylpiperidin-1-yl)propyl]-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2OS/c1-14-8-12-19(13-9-14)11-5-10-18-17(20)15-6-3-4-7-16(15)21-2/h3-4,6-7,14H,5,8-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFJOXHWEGSSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCNC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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